molecular formula C10H13N3 B14009269 6-Butyl-5H-pyrrolo[2,3-b]pyrazine CAS No. 798544-33-9

6-Butyl-5H-pyrrolo[2,3-b]pyrazine

Cat. No.: B14009269
CAS No.: 798544-33-9
M. Wt: 175.23 g/mol
InChI Key: YZSHCRSDZVTUTB-UHFFFAOYSA-N
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Description

6-Butyl-5H-pyrrolo[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound that features a pyrrole ring fused with a pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Butyl-5H-pyrrolo[2,3-b]pyrazine typically involves cyclization reactions. One common method is the thermal cyclization of pyrazinylhydrazones, which leads to the formation of the pyrrolo[2,3-b]pyrazine core . Another approach involves the reaction of 5-chloro-6-[cyano(2,3-dihydro-1-R-benzo[d]azol-2-yl)methyl]-2,3-pyrazinedicarbonitriles with nucleophilic reagents, resulting in the annelation of the five-membered ring on the pyrazine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as batch processing and continuous flow techniques, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

6-Butyl-5H-pyrrolo[2,3-b]pyrazine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, hydrogen sulfide) .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrrolopyrazines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Butyl-5H-pyrrolo[2,3-b]pyrazine is unique due to its butyl substituent, which can influence its biological activity and chemical reactivity. The presence of the butyl group may enhance its lipophilicity and membrane permeability, potentially improving its efficacy as a drug candidate .

Properties

CAS No.

798544-33-9

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

6-butyl-5H-pyrrolo[2,3-b]pyrazine

InChI

InChI=1S/C10H13N3/c1-2-3-4-8-7-9-10(13-8)12-6-5-11-9/h5-7H,2-4H2,1H3,(H,12,13)

InChI Key

YZSHCRSDZVTUTB-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC2=NC=CN=C2N1

Origin of Product

United States

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